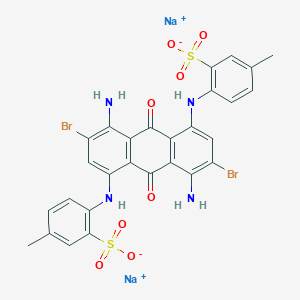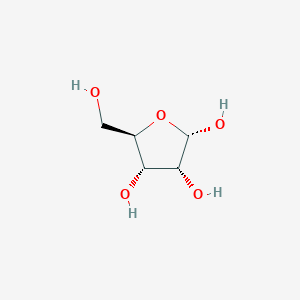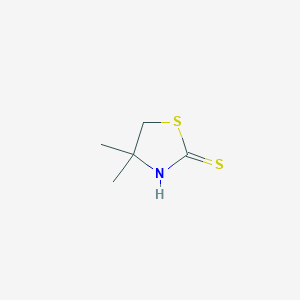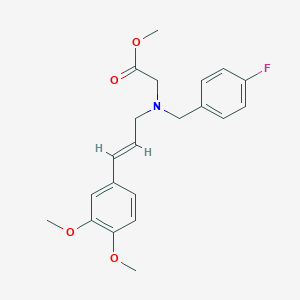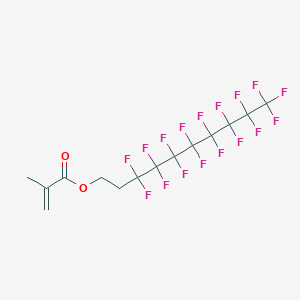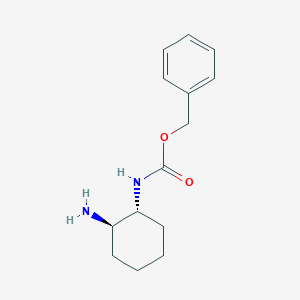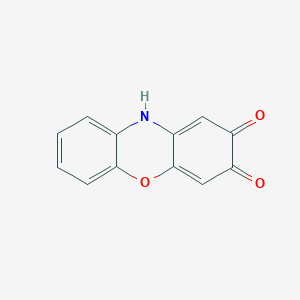
10H-phenoxazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-phenoxazine-2,3-dione is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents and is used as a precursor for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 10H-phenoxazine-2,3-dione is not fully understood. However, it is believed to act as a radical scavenger, which helps to prevent oxidative damage to cells. It has also been shown to have anti-inflammatory and antitumor properties.
Efectos Bioquímicos Y Fisiológicos
10H-phenoxazine-2,3-dione has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which help to prevent oxidative damage to cells. It has also been shown to have anti-inflammatory and antitumor properties. Additionally, it has been shown to have neuroprotective effects, which help to prevent damage to the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10H-phenoxazine-2,3-dione has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It is also stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 10H-phenoxazine-2,3-dione. One potential area of research is the development of new synthetic methods for the compound, which could lead to improved yields and lower costs. Another area of research is the exploration of its potential applications in the field of material science, where it could be used as a precursor for the synthesis of new materials with unique properties. Additionally, there is potential for the development of new drugs based on 10H-phenoxazine-2,3-dione, particularly in the field of anticancer therapy.
Conclusion:
In conclusion, 10H-phenoxazine-2,3-dione is a versatile compound with potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. Its antioxidant, anti-inflammatory, and antitumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 10H-phenoxazine-2,3-dione can be achieved through various methods, including the oxidation of phenoxazine with potassium permanganate, the reaction of phenoxazine with nitric acid, and the reaction of phenoxazine with sulfuric acid. The most common method for synthesizing 10H-phenoxazine-2,3-dione is the oxidation of phenoxazine with potassium permanganate. This method is preferred due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
10H-phenoxazine-2,3-dione has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. It is used as a precursor for the synthesis of various compounds, including dyes, pigments, and pharmaceuticals. Its applications in organic chemistry include its use as a reagent for the synthesis of various compounds, including indoles and quinolines. In medicinal chemistry, it is used as a building block for the synthesis of various drugs, including anticancer agents.
Propiedades
Número CAS |
1915-49-7 |
|---|---|
Nombre del producto |
10H-phenoxazine-2,3-dione |
Fórmula molecular |
C12H7NO3 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
10H-phenoxazine-2,3-dione |
InChI |
InChI=1S/C12H7NO3/c14-9-5-8-12(6-10(9)15)16-11-4-2-1-3-7(11)13-8/h1-6,13H |
Clave InChI |
JILUVIVDEFRTKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=CC(=O)C(=O)C=C3O2 |
SMILES canónico |
C1=CC=C2C(=C1)NC3=CC(=O)C(=O)C=C3O2 |
Sinónimos |
2-hydroxyisophenoxazin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



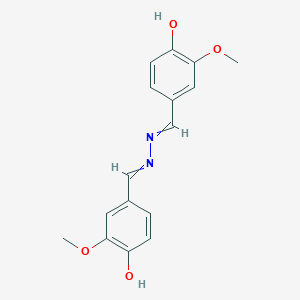
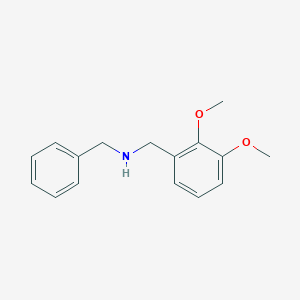
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
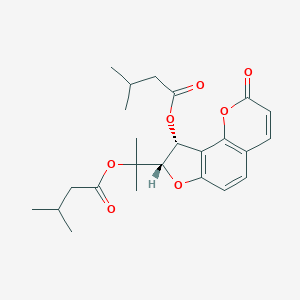
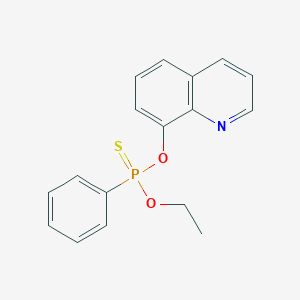
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
